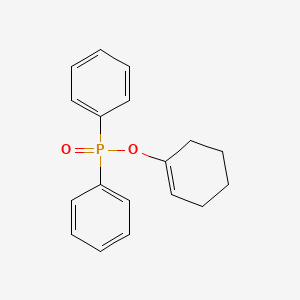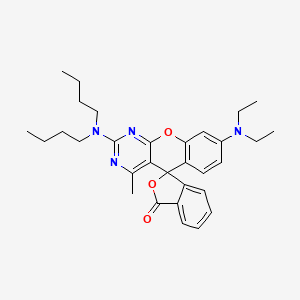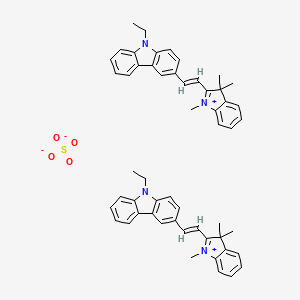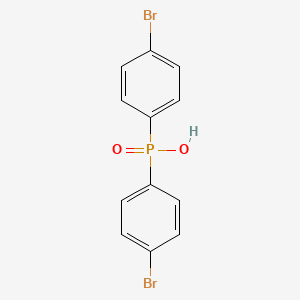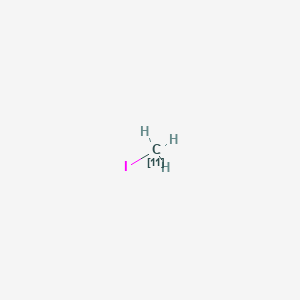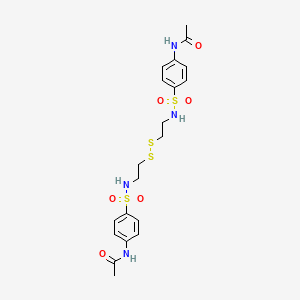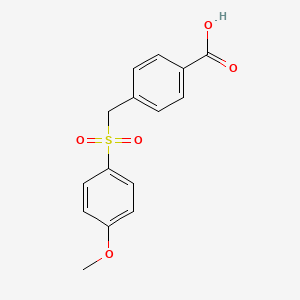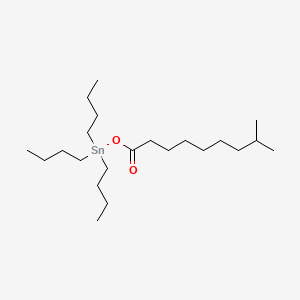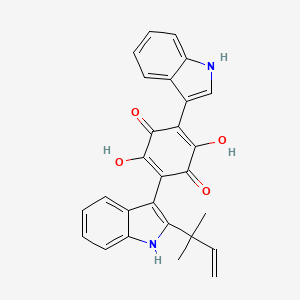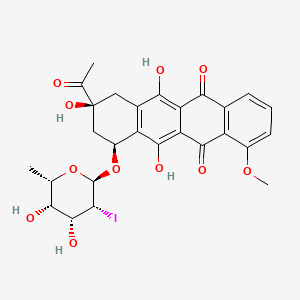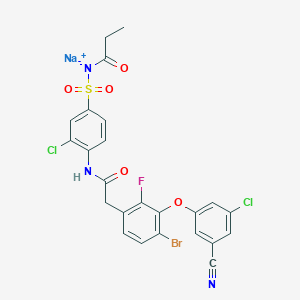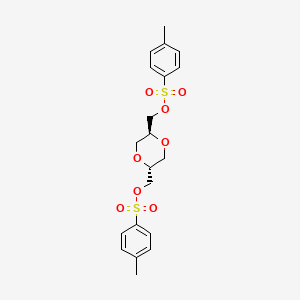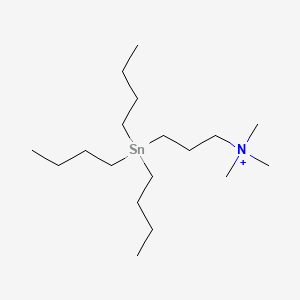
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide is a chemical compound with a complex structure that includes a stannyl group and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide typically involves the reaction of a stannyl precursor with a propanaminium derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form different organotin compounds.
Reduction: The iodide ion can participate in reduction reactions, leading to the formation of different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The stannyl group can form bonds with specific sites on these targets, leading to changes in their activity or function. The iodide ion may also play a role in modulating the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, bromide
- 1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, fluoride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity and properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion’s larger size and different electronegativity can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
51299-80-0 |
|---|---|
Molekularformel |
C18H42NSn+ |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
trimethyl(3-tributylstannylpropyl)azanium |
InChI |
InChI=1S/C6H15N.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-3-4-2;/h1,5-6H2,2-4H3;3*1,3-4H2,2H3;/q+1;;;; |
InChI-Schlüssel |
IFJQAJYSPXVXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


